2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S.ClH/c1-16-14-17(2)21-20(15-16)25-23(30-21)27(9-5-8-26-10-12-29-13-11-26)22(28)18-6-3-4-7-19(18)24;/h3-4,6-7,14-15H,5,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFFAGNXIRYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CC=C4Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic derivative belonging to the benzothiazole class, which has gained attention due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The initial step often includes the preparation of 5,7-dimethylbenzo[d]thiazole derivatives through reactions involving 3,4-dimethylaniline and potassium thiocyanate, followed by chlorination and subsequent reactions with morpholine derivatives to yield the final product. This synthesis pathway is crucial for obtaining compounds with specific biological activities.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. A notable study reported that similar compounds displayed IC50 values indicating potent cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358), suggesting that this compound may also possess similar antitumor efficacy .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can effectively inhibit bacterial growth by interfering with cellular processes. The presence of chlorine in the structure may enhance the compound's ability to penetrate bacterial membranes and exert its effects.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with DNA or other cellular targets, disrupting normal cellular functions and leading to apoptosis in cancer cells. Additionally, its ability to bind within the minor groove of DNA suggests potential applications in targeting specific genetic pathways involved in tumor growth .
Case Studies and Research Findings
- Antitumor Efficacy : A recent study evaluated a series of benzothiazole derivatives for their cytotoxicity against multiple cancer cell lines. The findings indicated that compounds with similar structures to our target compound exhibited promising antitumor activity with lower toxicity towards normal cells .
- Antimicrobial Properties : Another study focused on the antimicrobial activity of benzothiazole derivatives against various bacterial strains. The results showed significant inhibition rates, particularly against Gram-positive bacteria, demonstrating a potential for therapeutic applications in treating infections.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the benzamide’s ortho position participates in nucleophilic aromatic substitution (NAS) , enabling derivatization. Key pathways include:
These reactions retain the thiazole and morpholinopropyl moieties while modifying electronic properties for structure-activity relationship (SAR) studies.
Amide Bond Reactivity
The tertiary amide bond undergoes hydrolysis under extreme conditions:
Acidic Hydrolysis
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Reagents: 6M HCl, reflux for 12–24 hours
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Products: Benzoic acid derivative and 5,7-dimethylbenzo[d]thiazol-2-amine
Basic Hydrolysis
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Reagents: 4M NaOH, ethanol/water, 80°C
-
Products: Degradation fragments with reduced biological activity
Thiazole Ring Modifications
The benzo[d]thiazole moiety participates in:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position .
-
Sulfonation : Oleum (fuming H₂SO₄) adds sulfonic acid groups .
Coordination Chemistry
The thiazole nitrogen acts as a Lewis base , forming complexes with transition metals like Co(II) or Cu(II) in ethanol/water mixtures.
Morpholinopropyl Group Reactions
The morpholine ring’s oxygen and tertiary amine enable:
| Reaction | Application |
|---|---|
| Protonation | Salt formation (e.g., hydrochloride) |
| Quaternization | Alkyl halides, CH₃CN, 50°C |
Redox Reactions
Oxidation :
-
The thiazole’s sulfur oxidizes to sulfoxide or sulfone using H₂O₂/AcOH or mCPBA.
Reduction : -
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines if present .
Synthetic Route and Intermediate Reactivity
The compound’s synthesis involves multi-step protocols:
Step 1 : Condensation of 2-chlorobenzoic acid with 5,7-dimethylbenzo[d]thiazol-2-amine using DCC/HOBt in dichloromethane.
Step 2 : Alkylation with 3-morpholinopropyl chloride under basic conditions (K₂CO₃, DMF).
Step 3 : Salt formation via HCl treatment in diethyl ether.
Key intermediates include:
-
2-Chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide : Susceptible to chlorination at the benzene ring .
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N-(3-Morpholinopropyl) intermediate : Reacts with alkyl halides for side-chain modifications.
Stability Under Environmental Conditions
| Condition | Stability Profile |
|---|---|
| Aqueous solutions | Hydrolyzes at pH < 3 or pH > 10 |
| UV light | Degrades via radical pathways |
| Heat | Stable up to 150°C; decomposes above |
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and what reaction parameters are critical for optimizing yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of 5,7-dimethylbenzo[d]thiazol-2-amine with 3-morpholinopropylamine under reflux in aprotic solvents (e.g., acetonitrile) to form the secondary amine intermediate.
- Step 2: Coupling with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the tertiary amide.
- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous diethyl ether.
Critical Parameters:
- Temperature Control: Maintain 60–80°C during coupling to prevent side reactions .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regiochemistry of the benzothiazole ring (e.g., methyl groups at positions 5 and 7) and morpholinopropyl chain connectivity .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion at m/z 503.2) and isotopic patterns .
- Infrared Spectroscopy (IR): Identify amide C=O stretching (~1650 cm⁻¹) and tertiary amine N-H absence .
Advanced: How can researchers address challenges related to the poor solubility of this compound in aqueous environments during in vitro biological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilization to maintain biocompatibility .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the morpholinopropyl moiety to enhance hydrophilicity .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Advanced: What experimental strategies can elucidate the compound's mechanism of action when initial biological assays show inconsistent potency across cell lines?
Methodological Answer:
- Dose-Response Profiling: Perform IC₅₀ assays in ≥3 cell lines (e.g., HeLa, MCF-7, A549) to identify lineage-specific sensitivity .
- Target Engagement Studies:
- Pull-Down Assays: Use biotinylated analogs to isolate binding proteins for LC-MS/MS identification .
- Kinase Inhibition Screening: Test against a panel of 400+ kinases to identify off-target effects .
- CRISPR Knockout Models: Delete candidate targets (e.g., apoptosis regulators) to validate functional pathways .
Advanced: How should researchers approach conflicting data in the literature regarding the compound's stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Structural Analog Comparison: Test derivatives with modified electron-withdrawing groups (e.g., nitro vs. chloro) to assess hydrolytic susceptibility .
- Computational Modeling: Use DFT calculations to predict hydrolysis-prone sites (e.g., amide bond lability) .
Basic: What are the documented biological activities of structurally similar benzo[d]thiazole derivatives, and how might they inform research on this compound?
Methodological Answer:
- Anticancer Activity: Analogues induce apoptosis via caspase-3/7 activation and G2/M cell cycle arrest .
- Anti-Inflammatory Effects: Inhibition of COX-2 (IC₅₀ ~2.5 µM) in RAW264.7 macrophages .
- Antimicrobial Potential: Thiazole derivatives show activity against S. aureus (MIC: 8 µg/mL) via PFOR enzyme inhibition .
Advanced: In designing SAR studies for this compound, which substituent modifications are most likely to enhance target binding affinity while maintaining metabolic stability?
Methodological Answer:
- Benzothiazole Core:
- 5,7-Dimethyl Groups: Optimize steric bulk to enhance hydrophobic interactions with target pockets .
- Morpholinopropyl Chain:
- N-Methylation: Reduce oxidative metabolism while retaining water solubility .
- Chloro Substituent:
- Replace with Fluorine: Improve metabolic stability without compromising electronegativity .
- Validation: Synthesize 10–15 analogs and screen via SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
